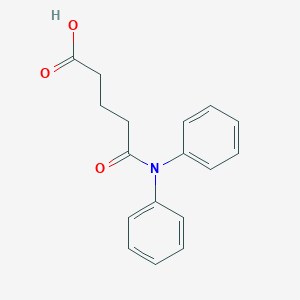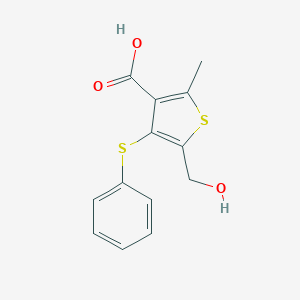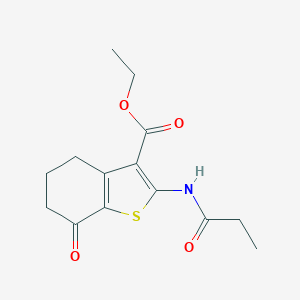![molecular formula C13H9BrN2O2S B510428 7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one CAS No. 136800-74-3](/img/structure/B510428.png)
7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one
Übersicht
Beschreibung
7-Bromo-6-hydroxy-2,3-dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a fused ring system comprising benzothiophene and pyrrolopyrimidine moieties. The presence of these functional groups and ring systems imparts significant chemical reactivity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-hydroxy-2,3-dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the pyrrolopyrimidine ring system. The bromine atom and hydroxyl group are then introduced through selective bromination and hydroxylation reactions, respectively. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Industrial production typically emphasizes efficiency, scalability, and environmental considerations, such as minimizing waste and using green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-hydroxy-2,3-dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amino group would result in an amino derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-hydroxy-2,3-dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-hydroxy-2,3-dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one : Similar core structure but lacks the bromine and hydroxyl functional groups.
7-Bromo-2,3-dihydrobenzofuran: Shares the bromine atom and dihydrobenzofuran ring system but lacks the pyrrolopyrimidine moiety.
6-Hydroxy-2,3-dihydrobenzothiophene: Contains the hydroxyl group and benzothiophene ring but does not have the bromine atom or pyrrolopyrimidine ring.
Uniqueness
The uniqueness of 7-Bromo-6-hydroxy-2,3-dihydro1benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one lies in its combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and hydroxyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific applications.
Eigenschaften
IUPAC Name |
5-bromo-6-hydroxy-8-thia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10-pentaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-7-4-3-6-9-12(19-11(6)10(7)17)15-8-2-1-5-16(8)13(9)18/h3-4,17H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYQCZDTDWCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C4=C(S3)C(=C(C=C4)Br)O)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B510345.png)
![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![{2-Oxo-2-[(4-phenoxyphenyl)amino]ethoxy}acetic acid](/img/structure/B510357.png)
![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B510366.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE](/img/structure/B510418.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)

